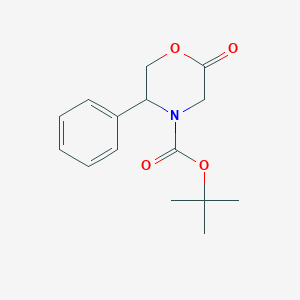![molecular formula C13H24N4 B12514848 (2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine CAS No. 821005-03-2](/img/structure/B12514848.png)
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine is a complex organic compound featuring a pyrrolidine ring structure. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings . For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the cascade reactions of N-substituted piperidines . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones via oxidation of pyrrolidine derivatives.
Reduction: Reduction reactions can modify the imine group to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones, substituted pyrrolidines, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam structure, known for its diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting significant pharmacological properties.
Uniqueness
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine is unique due to its specific imine and pyrrolidine ring structure, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Eigenschaften
CAS-Nummer |
821005-03-2 |
|---|---|
Molekularformel |
C13H24N4 |
Molekulargewicht |
236.36 g/mol |
IUPAC-Name |
1-methyl-N-[3-[(1-methylpyrrolidin-2-ylidene)amino]propyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C13H24N4/c1-16-10-3-6-12(16)14-8-5-9-15-13-7-4-11-17(13)2/h3-11H2,1-2H3 |
InChI-Schlüssel |
SNAAVTDGSMYWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=NCCCN=C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


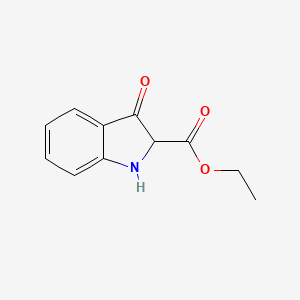
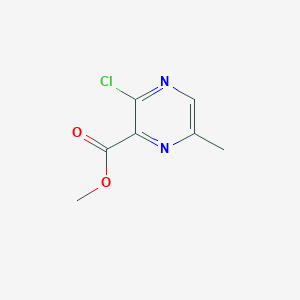
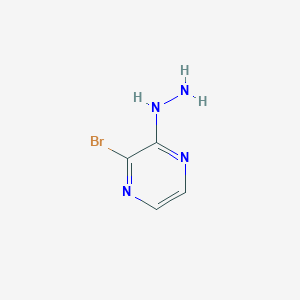
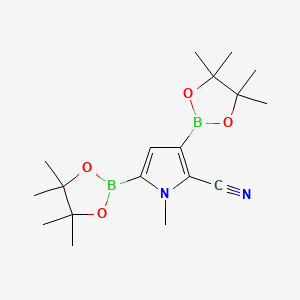
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)

![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
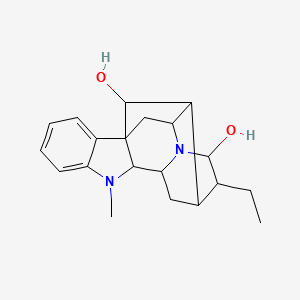
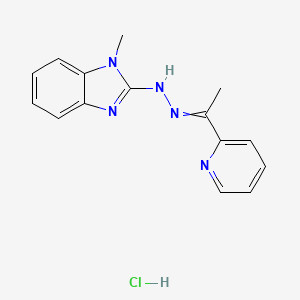
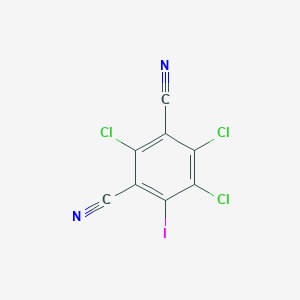
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
